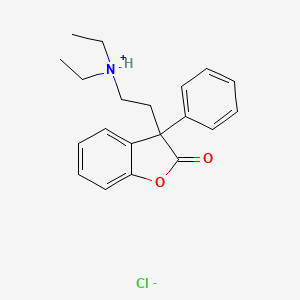
Amolanone hydrochloride
Übersicht
Beschreibung
Amolanone Hydrochloride is a chemical compound with the molecular formula C20H23NO2.ClH and a molecular weight of 345.863 g/mol . It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound is a hydrochloride salt form of amolanone, which is a benzofuran derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amolanone Hydrochloride involves the reaction of 3-(2-(diethylamino)ethyl)-3-phenyl-2(3H)-benzofuranone with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Weighing: The required amounts of amolanone, hydrochloric acid, and solvents are measured.
Reaction: The reactants are mixed and heated to a specific temperature to facilitate the reaction.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amolanon-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in ihre reduzierten Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Benzofuranon-Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Benzofuranone erzeugen können .
Wissenschaftliche Forschungsanwendungen
Amolanon-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Industrie: Wird zur Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Amolanon-Hydrochlorid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird vermutet, dass es seine Wirkungen durch Bindung an bestimmte Rezeptoren oder Enzyme ausübt und so deren Aktivität moduliert. Die genauen beteiligten molekularen Pfade sind noch nicht vollständig geklärt, aber es ist bekannt, dass es zelluläre Prozesse wie Signaltransduktion und Genexpression beeinflusst .
Ähnliche Verbindungen:
Amiodaron-Hydrochlorid: Ein Benzofuran-Derivat, das als Antiarrhythmikum eingesetzt wird.
Amantadin-Hydrochlorid: Ein antivirales und antiparkinsonisches Mittel.
Benzofuranon-Derivate: Verschiedene Verbindungen mit ähnlichen Strukturen und Eigenschaften.
Einzigartigkeit: Amolanon-Hydrochlorid ist aufgrund seiner spezifischen chemischen Struktur und des Vorhandenseins der Diethylaminoethylgruppe einzigartig, die ihm besondere pharmakologische Eigenschaften verleiht. Seine Anwendungen sowohl im medizinischen als auch im industriellen Bereich unterstreichen seine Vielseitigkeit im Vergleich zu anderen ähnlichen Verbindungen .
Wirkmechanismus
The mechanism of action of Amolanone Hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Amiodarone Hydrochloride: A benzofuran derivative used as an antiarrhythmic agent.
Amantadine Hydrochloride: An antiviral and antiparkinsonian agent.
Benzofuranone Derivatives: Various compounds with similar structures and properties.
Uniqueness: Amolanone Hydrochloride is unique due to its specific chemical structure and the presence of the diethylaminoethyl group, which imparts distinct pharmacological properties. Its applications in both medicinal and industrial fields highlight its versatility compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22;/h5-13H,3-4,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVLLBWSZPXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975515 | |
| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-67-2 | |
| Record name | Amolanone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOLANONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36927R46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


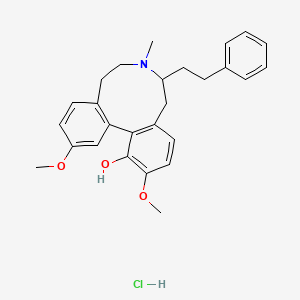
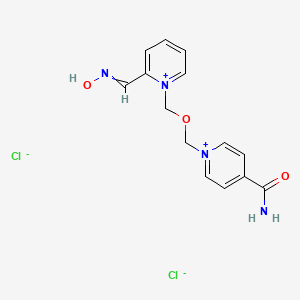
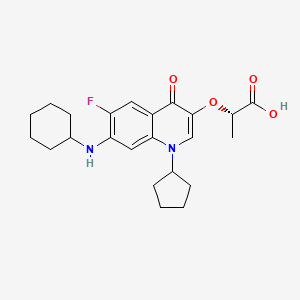
![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)
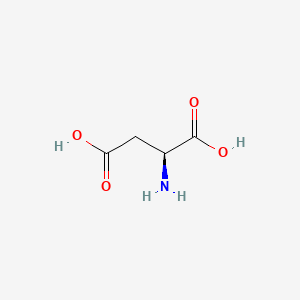
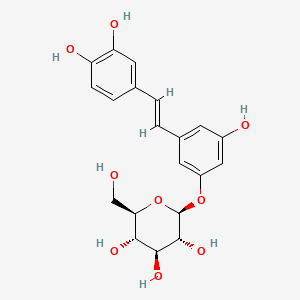
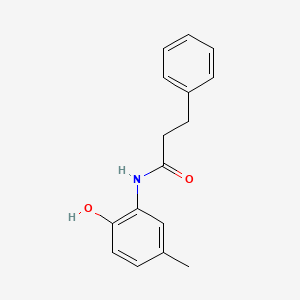
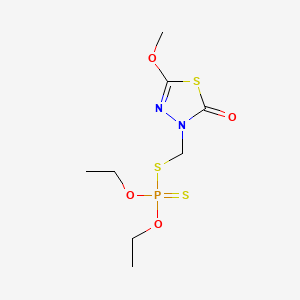
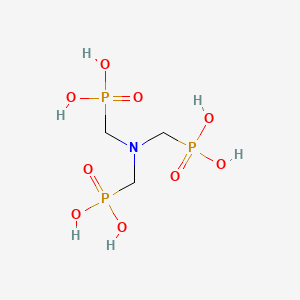
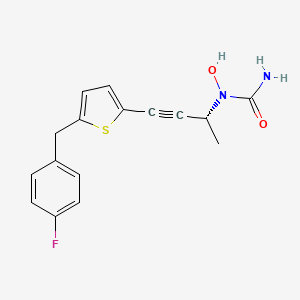
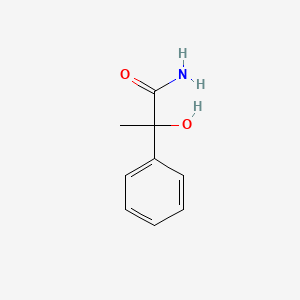
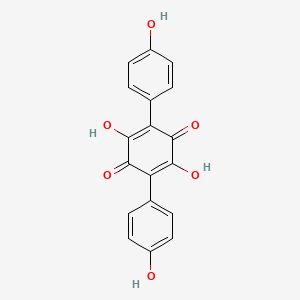
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)

